Home > Products > Screening Compounds P56846 > (R)-Amlodipine Hemi-dibenzoyl-L-tartrate
(R)-Amlodipine Hemi-dibenzoyl-L-tartrate -

(R)-Amlodipine Hemi-dibenzoyl-L-tartrate

Catalog Number: EVT-1505706
CAS Number:
Molecular Formula: C₂₀H₂₅ClN₂O₅ ·0.5C₁₈H₁₄O₈
Molecular Weight: 588.03
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(R)-Amlodipine Hemi-dibenzoyl-L-tartrate is a chiral compound derived from amlodipine, a widely used antihypertensive medication. This compound is notable for its optical activity and is primarily utilized in the synthesis of optically pure forms of amlodipine, which enhances its therapeutic efficacy and reduces side effects. The compound is classified as a salt formed from the interaction between (R)-amlodipine and dibenzoyl-L-tartaric acid, which serves as a resolving agent in chiral synthesis.

Source and Classification

(R)-Amlodipine Hemi-dibenzoyl-L-tartrate is synthesized from racemic amlodipine using dibenzoyl-L-tartaric acid as a chiral resolving agent. The classification of this compound falls under the category of pharmaceutical salts, specifically as a chiral salt due to its derivation from an optically active tartaric acid. Its chemical structure can be represented as:

C20H25N2O5C_{20}H_{25}N_{2}O_{5}

This compound is relevant in pharmaceutical applications due to its role in enhancing the solubility and stability of the active pharmaceutical ingredient.

Synthesis Analysis

Methods and Technical Details

The synthesis of (R)-Amlodipine Hemi-dibenzoyl-L-tartrate involves several key steps:

  1. Preparation of Racemic Amlodipine: Racemic amlodipine is dissolved in a solvent mixture, typically acetonitrile and isopropanol.
  2. Reaction with Dibenzoyl-L-tartaric Acid: The dibenzoyl-L-tartaric acid is added to the solution, promoting the formation of diastereomeric salts. The reaction is typically conducted at elevated temperatures (around 55°C) to ensure complete dissolution and interaction.
  3. Isolation of Chiral Salt: Following the reaction, the solution is cooled, and the (R)-Amlodipine Hemi-dibenzoyl-L-tartrate is precipitated out by filtration. The solid product is then dried under vacuum conditions to yield the final compound .
Molecular Structure Analysis

Structure and Data

The molecular structure of (R)-Amlodipine Hemi-dibenzoyl-L-tartrate features a complex arrangement that includes a dihydropyridine core typical of calcium channel blockers. The stereochemistry around the nitrogen atoms contributes to its optical activity. Key structural data includes:

  • Molecular Formula: C20H25N2O5C_{20}H_{25}N_{2}O_{5}
  • Molecular Weight: Approximately 373.43 g/mol
  • Melting Point: Reported between 115°C and 118°C .

The spatial arrangement of atoms within this compound allows for specific interactions with biological targets, enhancing its pharmacological properties.

Chemical Reactions Analysis

Reactions and Technical Details

(R)-Amlodipine Hemi-dibenzoyl-L-tartrate can undergo various chemical reactions relevant to its stability and degradation pathways. Studies have shown that this compound exhibits stability under neutral conditions but may degrade under acidic or alkaline environments. Notable reactions include:

  • Hydrolysis: Under acidic or alkaline conditions, hydrolysis can lead to the breakdown of the dihydropyridine structure.
  • Oxidation: Oxidative conditions may also yield degradation products through ring-opening reactions.

Degradation studies have identified several products formed under stress conditions, which can be analyzed using techniques such as liquid chromatography-mass spectrometry .

Mechanism of Action

Process and Data

The mechanism of action for (R)-Amlodipine Hemi-dibenzoyl-L-tartrate primarily involves its role as an antagonist at calcium channels. By inhibiting calcium influx into vascular smooth muscle cells, it leads to vasodilation and reduced blood pressure. The specific steps include:

  1. Binding to Calcium Channels: The active form of amlodipine binds selectively to L-type calcium channels.
  2. Inhibition of Calcium Entry: This binding prevents calcium ions from entering cells, reducing intracellular calcium levels.
  3. Vasodilation: Lower intracellular calcium levels result in relaxation of vascular smooth muscles, leading to decreased vascular resistance and lower blood pressure.

Pharmacokinetic studies indicate that the bioavailability of (R)-amlodipine enhances therapeutic outcomes compared to its racemic counterpart .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents like acetonitrile; limited solubility in water.
  • Stability: Stable under neutral pH but sensitive to strong acids or bases.

These properties are critical for formulation development in pharmaceutical applications, influencing how the drug can be delivered effectively .

Applications

Scientific Uses

(R)-Amlodipine Hemi-dibenzoyl-L-tartrate has significant applications in pharmaceutical research and development:

  • Chiral Resolution: It serves as an important intermediate for obtaining optically pure amlodipine, which is crucial for ensuring efficacy while minimizing side effects.
  • Pharmaceutical Formulations: Used in developing formulations that require specific pharmacokinetic profiles.
  • Research Tool: Employed in studies focused on calcium channel modulation and cardiovascular pharmacology.
Chemical Identity and Stereochemical Configuration

Structural Elucidation: Molecular Formula, Stereodescriptors, and Chiral Centers

(R)-Amlodipine Hemi-dibenzoyl-L-tartrate is a diastereomeric salt with the molecular formula C₂₀H₂₅ClN₂O₅·0.5C₁₈H₁₄O₈ and a molecular weight of 588.03 g/mol [1] [4] [6]. The compound features a single chiral center at the C4 position of the 1,4-dihydropyridine ring, designated by the stereodescriptor "(R)" according to Cahn-Ingold-Prelog priority rules. This configuration differentiates it geometrically and electronically from its (S)-counterpart. The hemi-salt configuration arises from a 2:1 stoichiometric ratio between the (R)-amlodipine cation and the dibenzoyl-L-tartrate anion, forming a crystalline complex stabilized by ionic interactions and hydrogen bonding [3] [8].

Table 1: Structural Identifiers of (R)-Amlodipine Hemi-dibenzoyl-L-tartrate

IdentifierValue
Systematic Name(4R)-2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic Acid 3-Ethyl 5-Methyl Ester Hemi-dibenzoyl-L-tartrate
CAS Registry Number890046-37-4
Molecular FormulaC₂₀H₂₅ClN₂O₅·0.5C₁₈H₁₄O₈
Molecular Weight588.03 g/mol
Chiral CentersC4 (1,4-dihydropyridine ring)
Stereodescriptor(R)
Salt Stoichiometry2:1 (Amlodipine:Tartrate)

Comparative Analysis of (R)- vs. (S)-Amlodipine Enantiomeric Forms

The enantiomeric forms of amlodipine exhibit profound pharmacological divergence rooted in their stereochemical configurations. While the (S)-enantiomer possesses nearly 1000-fold greater affinity for L-type calcium channels and is solely responsible for the antihypertensive and antianginal effects of the racemic drug [2] [5] [7], the (R)-enantiomer demonstrates negligible calcium channel blocking activity. This disparity arises from the differential fit of each enantiomer within the chiral binding pocket of the calcium channel α1-subunit. The (S)-configuration allows optimal spatial orientation of pharmacophoric elements (ortho-chlorophenyl ring, ester carbonyls, protonated amino group) for receptor interaction, whereas the (R)-enantiomer's orientation disrupts key binding interactions [5] [7].

Recent research suggests potential biological roles for the (R)-enantiomer unrelated to calcium blockade. In rabbit models of atherosclerosis, R-amlodipine (2.5 mg/kg/day) reduced serum endothelin-1 (ET-1) levels comparably to S-amlodipine and racemic amlodipine, indicating a possible endothelial-modulating effect independent of its weak calcium antagonism [9]. This effect may involve pathways related to nitric oxide synthase expression, though it did not translate to significant lipid profile alterations.

Table 2: Comparative Properties of Amlodipine Enantiomers

Property(R)-Amlodipine(S)-Amlodipine
Calcium Channel AffinityNegligible (∼1/1000th of S-form)High (Primary active enantiomer)
Primary Pharmacological RoleResearch compound; Potential endothelial effectsAntihypertensive; Anti-anginal
Receptor Binding ConformationSuboptimal spatial orientationOptimal pharmacophore alignment
Effect on Serum ET-1 (Atherosclerosis Model)Significant reduction [9]Significant reduction [9]
Molecular ConfigurationR at C4 chiral centerS at C4 chiral center
Clinical StatusNot therapeutically usedMarketed drug (e.g., Levamlodipine)

Role of Dibenzoyl-L-tartrate in Stabilizing the Hemi-Salt Configuration

Dibenzoyl-L-tartrate (DBT) serves as a critical resolving agent for the enantiomeric separation of racemic amlodipine via diastereomeric salt formation. The L-tartrate core provides chiral discrimination sites, while the benzoyl groups enhance lipophilicity, promoting crystallization. The "hemi" designation signifies a 2:1 molar ratio where two (R)-amlodipine molecules complex with one dibenzoyl-L-tartrate dianion. This stoichiometry optimizes crystal packing energy and stability through a network of ionic bonds (between the protonated amlodipine secondary amine and tartrate carboxylates), hydrogen bonds (involving ester carbonyls, hydroxyls, and amino groups), and π-π stacking interactions between benzoyl phenyl rings and the dihydropyridine ring systems [3] [8].

Solvent selection critically influences the resolution efficiency and stability of the hemi-salt. Optimal crystallization occurs from specific solvent systems:

  • Isopropanol (IPA)/Acetonitrile (MeCN) Mixtures: Yield stable solvates with high enantiomeric purity (>99% ee). The hemi-salt crystallizes as an IPA solvate from IPA/MeCN mixtures. Subsequent desolvation under controlled conditions yields the non-solvated form [3].
  • Dimethyl Sulfoxide (DMSO): Forms a stable crystalline DMSO solvate, crucial for purification during the manufacturing process. This solvate can be converted to the final non-solvated form via recrystallization from solvents like dichloromethane (DCM) or acetone/water mixtures [8].
  • Avoidance of Protic Solvents: Minimizes racemization risks at the labile C4 chiral center during processing.

The inherent chirality of dibenzoyl-L-tartrate (derived from natural L-tartaric acid) dictates enantioselectivity. Its (2R,3R) configuration preferentially forms a less soluble, easily crystallizable diastereomeric salt with (R)-amlodipine over the (S)-enantiomer under defined conditions, enabling mechanical separation [3] [8].

Table 3: Solvent Systems for (R)-Amlodipine Hemi-Dibenzoyl-L-tartrate Crystallization

Solvent SystemSolid FormKey Characteristics
Isopropanol (IPA)/Acetonitrile (MeCN)IPA SolvateHigh purity; Requires desolvation
Dimethyl Sulfoxide (DMSO)DMSO SolvateStable intermediate; Facilitates purification
Dichloromethane (DCM)Non-Solvated FormFinal form after DMSO solvate processing
Acetone/WaterNon-Solvated FormRecrystallization solvent for final purification
Tetrahydrofuran (THF)Solvate or Non-solvatedAlternative solvent; Modest yield

Properties

Product Name

(R)-Amlodipine Hemi-dibenzoyl-L-tartrate

Molecular Formula

C₂₀H₂₅ClN₂O₅ ·0.5C₁₈H₁₄O₈

Molecular Weight

588.03

Synonyms

(4R)-2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic Acid 3-Ethyl 5-Methyl Ester Hemi-dibenzoyl-L-tartrate; (+)-Amlodipine Hemi-dibenzoyl-L-tartrate; (R)-(+)-Amlodipine Hemi-dibenzoyl-L-tartrate; d-Amlodipin

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.